Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrrolo[3,4-d][1,3]thiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: This compound shares a similar pyrrolo core but differs in the substituents attached to the core structure.
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate: Another related compound with a different heterocyclic core and functional groups.
Uniqueness
Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate is unique due to its specific combination of a pyrrolo[3,4-d][1,3]thiazole core with formyl and tert-butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-9(6-14)12-7/h6H,4-5H2,1-3H3 |
InChI Key |
IQEFSOPRPGBDAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)C=O |
Origin of Product |
United States |
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